![molecular formula C13H20N2O B1417785 [3-(2-Phenylmorpholin-4-yl)propyl]amine CAS No. 1172928-72-1](/img/structure/B1417785.png)
[3-(2-Phenylmorpholin-4-yl)propyl]amine
Übersicht
Beschreibung
“[3-(2-Phenylmorpholin-4-yl)propyl]amine” is an organic compound that belongs to the group of phenylmorpholines. It has a molecular weight of 220.31 . The compound is also known as PPNPPP.
Molecular Structure Analysis
The molecular formula of “[3-(2-Phenylmorpholin-4-yl)propyl]amine” is C13H20N2O. The InChI code is 1S/C13H20N2O/c14-7-4-8-15-9-10-16-13(11-15)12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11,14H2 .Wissenschaftliche Forschungsanwendungen
Polymer Modification and Medical Applications : Aly and El-Mohdy (2015) reported on the modification of polyvinyl alcohol/acrylic acid hydrogels using various amine compounds, including [3-(2-Phenylmorpholin-4-yl)propyl]amine. These modifications increased the thermal stability and biological activity of the polymers, suggesting potential applications in medical fields (Aly & El-Mohdy, 2015).
Antimicrobial Activity : Behalo and Aly (2009) synthesized dithiocarbamate derivatives using a reaction that included [3-(2-Phenylmorpholin-4-yl)propyl]amine. These compounds exhibited potent antimicrobial activity against selected bacteria and fungi (Behalo & Aly, 2009).
Trypanocide Agents : Conti et al. (1996) synthesized derivatives of [3-(2-Phenylmorpholin-4-yl)propyl]amine as potential trypanocide agents. These compounds showed inhibitory growth effects on Escherichia coli and Trypanosoma cruzi, highlighting their potential use in treating infections (Conti et al., 1996).
Cancer Research : Rehan, Al Lami, and Alanee (2021) investigated [3-(2-Phenylmorpholin-4-yl)propyl]amine derivatives for their anticancer and antioxidant activities. Certain derivatives demonstrated significant effects in these areas, suggesting their potential in cancer research and therapy (Rehan, Al Lami, & Alanee, 2021).
Organic Light-Emitting Diodes (OLEDs) : Zhang et al. (2015) used derivatives of [3-(2-Phenylmorpholin-4-yl)propyl]amine in the development of photoinitiators for polymerizations under near-UV and visible light. This research contributes to the field of OLED technology (Zhang et al., 2015).
Metal-Organic Frameworks : Fu, Kang, and Zhang (2014) employed a derivative of [3-(2-Phenylmorpholin-4-yl)propyl]amine in creating metal-organic frameworks with selective sorption of small hydrocarbons and photocatalytic properties. This research has implications for material science and environmental applications (Fu, Kang, & Zhang, 2014).
Eigenschaften
IUPAC Name |
3-(2-phenylmorpholin-4-yl)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c14-7-4-8-15-9-10-16-13(11-15)12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBVJKHBMRMYZDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1CCCN)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(2-Phenylmorpholin-4-yl)propyl]amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



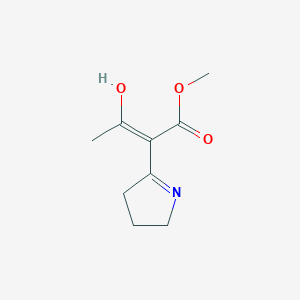
![2-(pyridin-3-yl)-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-4-one](/img/structure/B1417705.png)
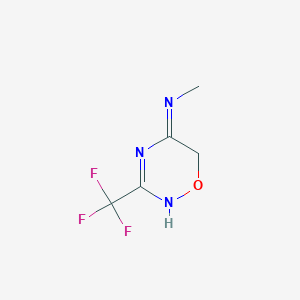
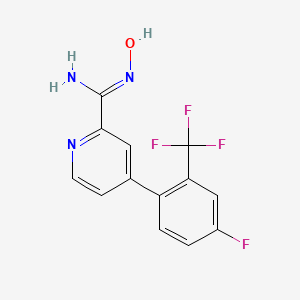
![3-[4-(5-Methoxy-2-trifluoromethylphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one](/img/structure/B1417711.png)
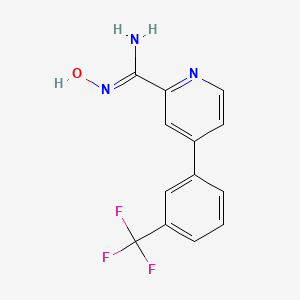
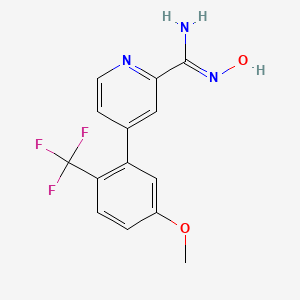
![3-[4-(5-Fluoro-2-trifluoromethylphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one](/img/structure/B1417714.png)
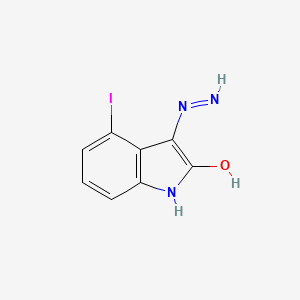
![3-[4-(4-Fluoro-2-trifluoromethylphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one](/img/structure/B1417718.png)
![2-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B1417721.png)
![2-(4-Pyridinyl)-6,7-dihydro-5H-pyrrolo[3,4-d]-pyrimidin-4-ol](/img/structure/B1417723.png)
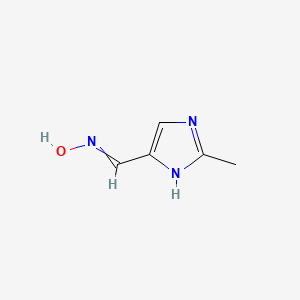
![5-Chloro-3-[(3,4,5-trimethoxy-benzylidene)-hydrazono]-1,3-dihydro-indol-2-one](/img/structure/B1417725.png)